N-benzyl-3,5-dibromo-2-iodobenzamide
Description
Molecular Geometry and Crystallographic Analysis
The molecular structure of N-benzyl-3,5-dibromo-2-iodobenzamide is defined by a central benzene ring bearing bromine atoms at the 3- and 5-positions, an iodine atom at the 2-position, and a benzylamide group (-CONHCH$$2$$C$$6$$H$$_5$$) at the 1-position. X-ray crystallographic studies of analogous halogenated benzamides, such as (E)-N'-(3,5-dibromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide, reveal planar aromatic systems with dihedral angles between substituent-bearing rings typically below 10°, ensuring minimal steric distortion. For this compound, the iodine atom’s large atomic radius (1.98 Å) introduces slight deviations from planarity, as observed in related iodoarene derivatives.
Crystallographic data for similar compounds highlight the role of halogen bonding in stabilizing molecular packing. For instance, in 3-bromo-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide, intermolecular N–H⋯O and O–H⋯O hydrogen bonds form layered architectures parallel to the bc plane. While direct crystallographic data for this compound remains unpublished, Hirshfeld surface analyses of structurally related iodinated benzamides indicate significant contributions from I⋯O and Br⋯Br interactions to lattice energy.
Table 1: Hypothetical Crystallographic Parameters for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2$$_1$$/c |
| Unit Cell Dimensions | a = 10.2 Å, b = 7.8 Å, c = 15.4 Å |
| β Angle | 98.5° |
| Calculated Density | 2.15 g/cm$$^3$$ |
Properties
Molecular Formula |
C14H10Br2INO |
|---|---|
Molecular Weight |
494.95 g/mol |
IUPAC Name |
N-benzyl-3,5-dibromo-2-iodobenzamide |
InChI |
InChI=1S/C14H10Br2INO/c15-10-6-11(13(17)12(16)7-10)14(19)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19) |
InChI Key |
POOQLLMYBNIJPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C(=CC(=C2)Br)Br)I |
Origin of Product |
United States |
Preparation Methods
Sequential Halogenation and Amidation via Benzoic Acid Intermediate
A widely cited approach involves sequential halogenation of a benzoic acid precursor followed by amidation. Key steps include:
Iodination of 3,5-Dibromobenzoic Acid :
Acid Chloride Formation :
Amidation with Benzylamine :
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Iodination | ICl, AcOH, 70°C, 6h | 82 | 98 |
| Acid Chloride Formation | SOCl₂, DCM, reflux, 3h | 95 | 99 |
| Amidation | Benzylamine, TEA, 0°C → 25°C | 75 | 97 |
Direct Halogenation of N-Benzylbenzamide
This method introduces halogens directly onto a pre-formed N-benzylbenzamide scaffold:
Bromination :
Purification :
Advantages : Avoids handling reactive acid chlorides.
Limitations : Lower yields due to competing side reactions.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|
| Sequential Halogenation | High purity, scalable | Multiple steps, SOCl₂ handling | 70–85 |
| Direct Halogenation | Fewer steps | Lower regioselectivity | 65–70 |
| Pd-Catalyzed Coupling | High efficiency, mild conditions | Cost of palladium catalysts | 80–85 |
Critical Reaction Optimization
Regioselectivity in Halogenation
Chemical Reactions Analysis
Types of Reactions: N-benzyl-3,5-dibromo-2-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) can facilitate electrophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.
Scientific Research Applications
N-benzyl-3,5-dibromo-2-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used as a probe to study biological processes involving halogenated aromatic compounds.
Chemical Synthesis:
Mechanism of Action
The mechanism of action of N-benzyl-3,5-dibromo-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of N-benzyl-3,5-dibromo-2-iodobenzamide, we compare it with three classes of analogs:
Halogen-Substituted Benzamides
Key Findings :
- Halogen Size and Bonding : The iodine atom at the 2-position in the target compound introduces stronger halogen-bonding interactions compared to bromine or chlorine analogs, which may enhance crystallinity or binding affinity in supramolecular systems .
- Thermal Stability : Higher melting points in brominated/iodinated derivatives (e.g., 213–215°C) versus chlorinated analogs suggest greater thermal stability due to increased van der Waals forces .
Non-Benzyl Halogenated Amides
Key Findings :
- Functional Group Impact : The benzamide group in this compound improves lipophilicity and membrane permeability compared to carboxylic acid derivatives, making it more suitable for pharmaceutical applications .
- Halogen Effects : Iodine’s polarizability enhances intermolecular interactions in both benzoic acid and benzamide derivatives, but the benzamide’s amide group allows for additional hydrogen bonding .
N-Benzyl Amides with Varied Substituents
Key Findings :
- Electronic Effects : Electron-withdrawing halogens (Br, I) in the target compound deactivate the aromatic ring toward electrophilic substitution, whereas methoxy or hydroxyl groups in other N-benzyl amides activate the ring for further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
